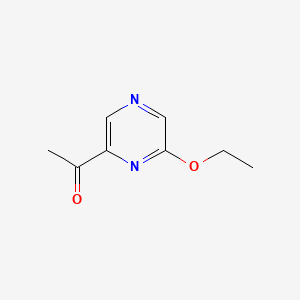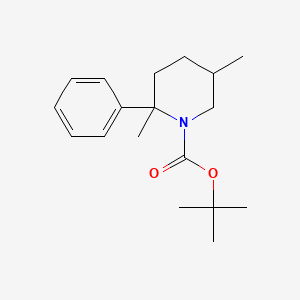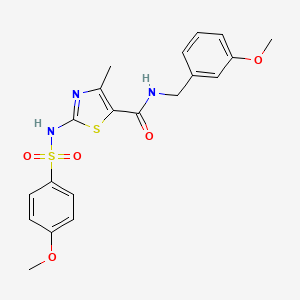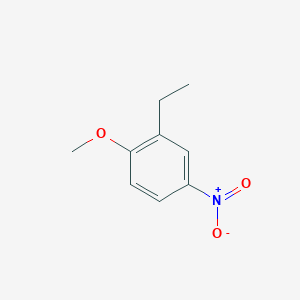
Benzene, 2-ethyl-1-methoxy-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-ethyl-1-methoxy-4-nitro- is an aromatic compound with the molecular formula C9H11NO3 It is characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-ethyl-1-methoxy-4-nitro- typically involves a multi-step process. One common method includes the nitration of 2-ethyl-1-methoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: Benzene, 2-ethyl-1-methoxy-4-nitro- can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids or quinones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-ethyl-1-methoxy-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 2-ethyl-1-methoxy-4-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methoxy-4-nitro-
- Benzene, 1-ethyl-2-nitro-
- Benzene, 1-methoxy-2-nitro-
Comparison: Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and possess distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
90610-18-7 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-ethyl-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
TUWCJWLEBXKNJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


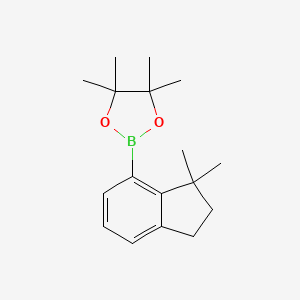
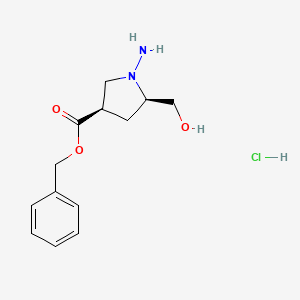
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)

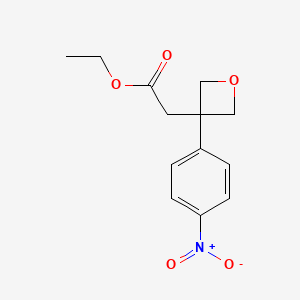
![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)

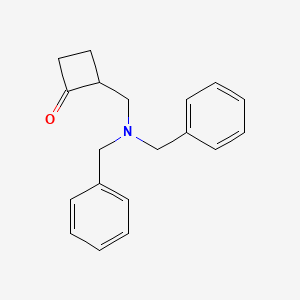
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)

